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molecular formula C7H5BrN2O B1281023 5-Bromo-1,3-dihydrobenzoimidazol-2-one CAS No. 39513-26-3

5-Bromo-1,3-dihydrobenzoimidazol-2-one

Cat. No. B1281023
M. Wt: 213.03 g/mol
InChI Key: VWIGEYVTDXNDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07411072B2

Procedure details

Add phenyl chloroformate (922 mg, 5.89 mmol) to a suspension of 4-bromo-benzene-1,2-diamine (1.00 g, 5.35 mmol) and NaHCO3 (483 mg, 5.89 mmol) in methanol (20 mL) and H2O (10 mL). Stir at room temperature for 3.5 h and add 1.00N aqueous NaOH (6 mL, 6.00 mmol). Stir overnight at room temperature and filter. Wash the filter cake with H2O and dry in-vacuo overnight to obtain 386 mg (34%) of the title compound as a brown powder. MS (ES) 213,215 (M+H), 211,213 (M−H); HPLC shows 95% purity.
Quantity
922 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
483 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
Cl[C:2](OC1C=CC=CC=1)=[O:3].[Br:11][C:12]1[CH:13]=[C:14]([NH2:19])[C:15]([NH2:18])=[CH:16][CH:17]=1.C([O-])(O)=O.[Na+].[OH-].[Na+]>CO.O>[Br:11][C:12]1[CH:17]=[CH:16][C:15]2[NH:18][C:2](=[O:3])[NH:19][C:14]=2[CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
922 mg
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)N)N
Name
Quantity
483 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Wash the filter cake with H2O
CUSTOM
Type
CUSTOM
Details
dry in-vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC1=CC2=C(NC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 386 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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